2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone
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Overview
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a complex organic compound featuring an imidazole ring, a pyridazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Imidazole Synthesis: : Imidazole can be synthesized through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Pyridazine Formation: : The pyridazine ring can be formed through cyclization reactions involving 1,4-dicarbonyl compounds.
Thiolation and Coupling: : The thiol group can be introduced using appropriate thiolating agents, followed by coupling with the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reduction reactions can reduce the imidazole ring or other functional groups present in the molecule.
Substitution: : Substitution reactions can replace the thiol group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: : Sulfonic acids, sulfoxides, and sulfones.
Reduction Products: : Reduced imidazole derivatives or other reduced functional groups.
Substitution Products: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infections.
Material Science: : Its unique structure may be useful in the development of new materials with specific properties.
Organic Synthesis: : It can serve as a reagent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other imidazole-containing compounds, such as:
Imidazole: : A simpler heterocyclic compound with similar biological activity.
Pyridazine Derivatives: : Compounds containing the pyridazine ring, which may have different biological or chemical properties.
Methoxyphenyl Compounds: : Compounds containing the methoxyphenyl group, which may exhibit different reactivity and applications.
The uniqueness of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone lies in its combination of functional groups, which may offer distinct advantages in its applications compared to similar compounds.
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-4-2-3-12(9-13)14(21)10-23-16-6-5-15(18-19-16)20-8-7-17-11-20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSXXIZIZXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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